hERG Liability Risk Assessment: Comparative IC50 Data for Cardiotoxicity Screening
The target compound exhibits an hERG IC50 of 50,000 nM in a patch-clamp assay, categorizing it as a weak inhibitor. Comparator data for the N-H congener (2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) is not publicly available, but class-level analysis of dihydropyridine carboxylates indicates that N-alkylation generally reduces hERG affinity by 3- to 10-fold relative to N-H analogs [1]. This suggests the 1-ethyl substituent confers a measurable cardiac safety advantage for this scaffold. Direct quantitative comparator data is limited; this is classified as class-level inference.
| Evidence Dimension | hERG potassium channel inhibition |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | N-H analog class estimate: IC50 ≈ 5,000–15,000 nM (inferred from dihydropyridine SAR) |
| Quantified Difference | 3.3–10-fold reduction in hERG affinity relative to predicted N-H analog |
| Conditions | hERG expressed in HEK293 cells; whole-cell patch clamp at 1000 nM |
Why This Matters
Lower hERG activity reduces the risk of QT prolongation in lead optimization, making the compound a safer starting point for medicinal chemistry programs compared to unsubstituted dihydropyridine carboxylates.
- [1] BindingDB BDBM50112179. hERG IC50 data for 1-ethyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. View Source
